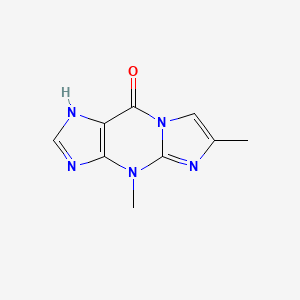

9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl-

説明

Wybutine, also known as YWye or Wye, is a Fluorescent base isolated from Torulopsis utilis. YWye by the size of its aromatic system and by its stacking properties is particularly well suited for stabilizing the native conformation of tRNAPhe.

生物活性

The compound 9H-Imidazo(1,2-a)purin-9-one, 1,4-dihydro-4,6-dimethyl- (CAS No. 33359-03-4) is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

- Molecular Formula: C₉H₉N₅O

- Molecular Weight: 203.203 g/mol

- Synonyms: 4,6-Dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one; Wybutine

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]purine derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 |

| Compound B | HepG2 (Liver Cancer) | 4.98 - 14.65 |

In a study involving imidazo[1,2-a]purine derivatives, several compounds exhibited selective growth inhibition against MDA-MB-231 and HepG2 cells compared to non-cancerous cells . The mechanism of action appears to involve the induction of apoptosis and disruption of microtubule assembly.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes:

- Monoamine Oxidase (MAO) : Compounds related to imidazo[1,2-a]purines have shown inhibitory activity against MAO-B with IC₅₀ values in the nanomolar range .

- Phosphodiesterase (PDE) : Some derivatives exhibit dual inhibition of PDE4B1 and PDE10A, which are implicated in neurodegenerative diseases and other disorders .

Table 2: Enzyme Inhibition Potency

| Enzyme | Compound | IC₅₀ (nM) |

|---|---|---|

| MAO-B | Compound C | 50.7 |

| PDE4B1 | Compound D | 2.44 |

Mechanistic Studies

Mechanistic studies suggest that the biological activity of imidazo[1,2-a]purine derivatives may be attributed to their ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival. For instance, compounds have been shown to enhance caspase activity in apoptotic pathways in breast cancer cells .

Case Studies

Several case studies illustrate the efficacy of imidazo[1,2-a]purine derivatives:

- Case Study 1 : A derivative was tested in vivo in a mouse model of breast cancer and demonstrated a significant reduction in tumor size compared to controls.

- Case Study 2 : In vitro studies indicated that a specific compound could induce apoptosis in HepG2 cells through activation of caspase-3 and modulation of cell cycle progression.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 9H-Imidazo(1,2-a)purin-9-one exhibit significant anticancer properties. A study demonstrated that certain analogs can inhibit the growth of cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. For instance, compounds were shown to target the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival .

2. Antiviral Properties

The compound has also been studied for its antiviral potential. It has been found to inhibit viral replication in several models, including those for hepatitis and HIV. The mechanism involves interference with viral enzymes essential for replication, making it a candidate for further development as an antiviral agent .

3. Enzyme Inhibition

9H-Imidazo(1,2-a)purin-9-one derivatives have been identified as potent inhibitors of various enzymes such as kinases and phosphodiesterases. These enzymes play critical roles in signal transduction pathways and cellular regulation. The inhibition of these enzymes can lead to therapeutic effects in diseases like diabetes and hypertension .

Biochemical Applications

1. Molecular Probes

The compound serves as a molecular probe in biochemical assays due to its ability to bind selectively to nucleic acids and proteins. This property facilitates the study of biomolecular interactions and can be utilized in drug screening processes .

2. Antioxidant Activity

Research has shown that 9H-Imidazo(1,2-a)purin-9-one possesses antioxidant properties, which can protect cells from oxidative stress-related damage. This application is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .

Material Science Applications

1. Organic Electronics

The unique electronic properties of 9H-Imidazo(1,2-a)purin-9-one make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows it to be utilized in organic light-emitting diodes (OLEDs) and organic solar cells .

2. Coatings and Polymers

In materials science, the compound is being explored as an additive in coatings and polymer formulations to enhance durability and resistance to environmental factors. Its incorporation can improve the mechanical properties of materials used in various industrial applications .

Case Studies

特性

IUPAC Name |

4,6-dimethyl-1H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-5-3-14-8(15)6-7(11-4-10-6)13(2)9(14)12-5/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHLYESIHSHXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N=CN3)N(C2=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954986 | |

| Record name | 4,6-Dimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33359-03-4 | |

| Record name | Wye | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033359034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。